4-(Iodomethyl)piperidine

Übersicht

Beschreibung

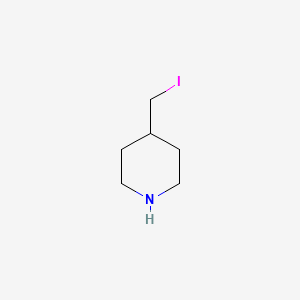

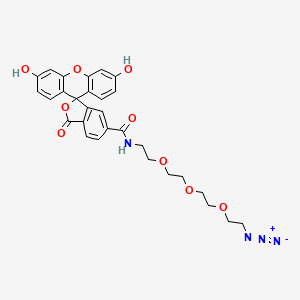

4-(Iodomethyl)piperidine, also known as IMP, is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Radiolabeled Probes for σ Receptors

- Study: Halogenated 4-(phenoxymethyl)piperidines, including compounds related to 4-(Iodomethyl)piperidine, were synthesized as potential δ receptor ligands. They were evaluated for affinity and selectivity using in vitro receptor binding assays. One of the iodinated ligands was labeled with 123I for in vivo studies in rats, showing high uptake in organs possessing σ receptors. This indicates potential use for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Synthesis of Crizotinib

- Study: A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a cancer medication, was reported. The process involved nucleophilic aromatic substitution, hydrogenation, and iodination, optimized for scale-up to multi-kilogram quantities (Fussell et al., 2012).

Gastric Antisecretory Agents

- Study: 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, structurally related to 4-(Iodomethyl)piperidine, were studied as gastric antisecretory agents. One compound, fenoctimine, exhibited no anticholinergic activity and is undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).

Crystal and Molecular Structure Analysis

- Study: The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride were characterized, which shares the piperidine structure with 4-(Iodomethyl)piperidine. The study provides insights into the conformation and interactions of piperidine derivatives (Szafran et al., 2007).

DNA Damage Cleavage

- Study: Piperidine derivatives, including structures similar to 4-(Iodomethyl)piperidine, have been used to cleave DNA at abasic and UV-irradiated sites, showing potential for DNA research and possibly therapeutic applications (McHugh & Knowland, 1995).

Reversible Hydrogen Storage

- Study: Substituted piperidines, like 4-(Iodomethyl)piperidine, were compared for their utility as reversible organic hydrogen storage liquids for hydrogen-powered fuel cells. The study highlights the importance of substituents on the piperidine ring in enhancing catalytic dehydrogenation rates (Cui et al., 2008).

Antitussive Action

- Study: Piperidine derivatives with a cyano group in the four-position showed promising antitussive action. These compounds and their pharmaceutically acceptable acid addition salts could be effective for producing antitussive effects in mammals (Haus, 1998).

Corrosion Inhibition of Iron

- Study: Piperidine derivatives were studied for their adsorption and corrosion inhibition properties on iron, an application important in industrial and engineering contexts. Quantum chemical calculations and molecular dynamics simulations were employed (Kaya et al., 2016).

Bioactive Conformation in Opioid Receptor Antagonists

- Study: The bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, structurally related to 4-(Iodomethyl)piperidine, was explored as mu-opioid receptor antagonists. This research provides insights into the molecular determinants for mu recognition (Le Bourdonnec et al., 2006).

Synthesis of Fluorinated Piperidine Derivatives

- Study: A synthetic approach for the preparation of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, which are valuable in medicinal chemistry, was developed. This method could be extended to other secondary amines containing the CF3O-group (Logvinenko et al., 2021).

Potential Sunscreens and UV Filters

- Study: Piperidine-4-one compounds, including those similar to 4-(Iodomethyl)piperidine, were synthesized and proposed as potential sunscreens and UV filters. Their structure was characterized using various techniques, and their spectroscopic properties were explored (Suresh et al., 2015).

Selective Ligands at Human Dopamine Receptors

- Study: 4-Heterocyclylpiperidines, including compounds related to 4-(Iodomethyl)piperidine, were identified as selective high-affinity ligands at the human dopamine D4 receptor. Systematic examination of different parts of the molecule revealed insights into the structure-activity relationships affecting affinity and selectivity (Rowley et al., 1997).

Fluorescent pH Sensors

- Study: 4-Piperidine-naphthalimide derivatives were synthesized and examined for their fluorescence properties. Certain compounds exhibited strong fluorescence quenching and red shift in acidic conditions due to intramolecular hydrogen bonding, indicating their potential as fluorescent pH sensors (Cui et al., 2004).

Antifilarial Effect and Apoptosis Induction

- Study: Piperidine derivatives were screened against the human lymphatic filarial parasite Brugia malayi. Hydroxyl-substituted derivatives showed significant antifilarial effect and induced apoptosis in the parasite, highlighting their potential as therapeutic agents (Bhoj et al., 2019).

Stereocontrolled Synthesis of Alkaloids and Azasugar Analogues

- Study: A novel reaction was developed for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, common in naturally occurring alkaloids and azasugar analogues. This multicomponent reaction is valuable for combinatorial chemistry and natural product synthesis (Tailor and Hall, 2000).

Eigenschaften

IUPAC Name |

4-(iodomethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXYNMWHONWNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693548 | |

| Record name | 4-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Iodomethyl)piperidine | |

CAS RN |

4945-54-4 | |

| Record name | 4-(Iodomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4945-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

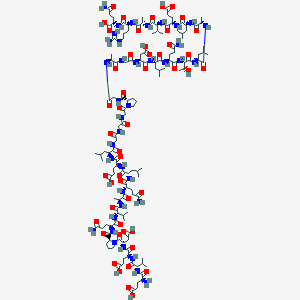

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)bis[(1R)-1-phenylethyl]amine, dichloromethane adduct](/img/structure/B3028954.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)

![Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate](/img/structure/B3028966.png)